2-(Dimethylamino)-3-(methylamino)phenol
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Overview
Description
2-(Dimethylamino)-3-(methylamino)phenol is an organic compound with a complex structure that includes both dimethylamino and methylamino functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylamino)phenol typically involves the introduction of dimethylamino and methylamino groups to a phenol ring. One common method is through the reaction of 2-nitrophenol with dimethylamine and methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amino derivatives from reduction, and various substituted phenols from substitution reactions .
Scientific Research Applications
2-(Dimethylamino)-3-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial cultures.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and down-regulation of virulence genes . This inhibition occurs through the binding of the compound to the SarA protein, disrupting its function and thereby affecting the bacterial communication pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol: A related compound with similar functional groups, used in pharmaceutical research.
Uniqueness
2-(Dimethylamino)-3-(methylamino)phenol is unique due to its dual amino functional groups attached to a phenol ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(dimethylamino)-3-(methylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-4-6-8(12)9(7)11(2)3/h4-6,10,12H,1-3H3 |
InChI Key |
CTXQRUWKFYSBKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)N(C)C |
Origin of Product |
United States |
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